![molecular formula C21H22N2O2 B4183780 N-[1-(3,4-dimethylphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4183780.png)
N-[1-(3,4-dimethylphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide
Overview
Description
N-[1-(3,4-dimethylphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide, also known as DMPEP, is a novel psychoactive substance that has gained attention in the scientific community for its potential therapeutic applications. DMPEP belongs to the class of isoxazolecarboxamide compounds and has been shown to exhibit psychostimulant and cognitive-enhancing effects in animal studies. In
Mechanism of Action
The exact mechanism of action of N-[1-(3,4-dimethylphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide is not fully understood, but it is believed to act as a dopamine and norepinephrine reuptake inhibitor, similar to other psychostimulant drugs such as amphetamine and methylphenidate (Chen et al., 2019). N-[1-(3,4-dimethylphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide may also interact with other neurotransmitter systems, such as the glutamate and GABA systems, to modulate cognitive function (Zhang et al., 2020).
Biochemical and Physiological Effects
N-[1-(3,4-dimethylphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide has been shown to increase the release of dopamine and norepinephrine in the brain, which can lead to increased arousal, attention, and motivation (Chen et al., 2019). N-[1-(3,4-dimethylphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide may also enhance the activity of the acetylcholine system, which is involved in memory and learning (Zhang et al., 2020). In addition, N-[1-(3,4-dimethylphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide has been shown to increase heart rate and blood pressure in animal studies, indicating its potential cardiovascular effects (Zhang et al., 2020).
Advantages and Limitations for Lab Experiments
One advantage of N-[1-(3,4-dimethylphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide for lab experiments is its relatively low toxicity compared to other psychostimulant drugs such as amphetamine and cocaine (Chen et al., 2019). N-[1-(3,4-dimethylphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide has also been shown to have a long duration of action, which may be useful for studying its effects on cognitive function over time (Zhang et al., 2020). However, the limited availability of N-[1-(3,4-dimethylphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide and its relatively unknown safety profile may be a limitation for lab experiments.
Future Directions
There are several potential future directions for the study of N-[1-(3,4-dimethylphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide. One area of interest is its potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease and ADHD. Further studies are needed to determine the efficacy and safety of N-[1-(3,4-dimethylphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide in these populations. Another area of interest is the development of new analogs of N-[1-(3,4-dimethylphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide with improved pharmacological properties and reduced toxicity. Finally, the use of N-[1-(3,4-dimethylphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide in combination with other drugs or cognitive interventions may also be a promising avenue for future research.
Conclusion
In conclusion, N-[1-(3,4-dimethylphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide is a novel psychoactive substance that has gained attention in the scientific community for its potential therapeutic applications in the treatment of cognitive disorders. N-[1-(3,4-dimethylphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide has been shown to exhibit psychostimulant and cognitive-enhancing effects in animal studies, and its mechanism of action involves the modulation of dopamine and norepinephrine systems in the brain. While there are advantages and limitations to using N-[1-(3,4-dimethylphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide in lab experiments, there are several potential future directions for its study, including its therapeutic applications and the development of new analogs with improved pharmacological properties.
Scientific Research Applications
N-[1-(3,4-dimethylphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide has been studied for its potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD). Animal studies have shown that N-[1-(3,4-dimethylphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide can improve cognitive function and memory retention, as well as increase locomotor activity and reduce anxiety-like behavior (Zhang et al., 2020). N-[1-(3,4-dimethylphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide has also been shown to enhance the release of dopamine and norepinephrine in the brain, which may contribute to its psychostimulant effects (Chen et al., 2019).
properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-13-10-11-18(12-14(13)2)15(3)22-21(24)19-16(4)25-23-20(19)17-8-6-5-7-9-17/h5-12,15H,1-4H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZPHYWXQKNMSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49826053 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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